N'-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride
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Overview
Description
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride is a chemical compound with the molecular formula C₆H₁₃N₃OS•2HCl. It is primarily used in biochemical research, particularly in the field of proteomics. This compound is known for its unique structure, which includes a thiomorpholine ring and an ethanimidamide group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of morpholine with sulfur, followed by oxidation to form the thiomorpholine structure.
Introduction of the Ethanimidamide Group: The ethanimidamide group is introduced through a reaction involving ethyl chloroformate and an appropriate amine, followed by hydrolysis to yield the desired ethanimidamide structure.
Hydroxylation: The final step involves the hydroxylation of the ethanimidamide group to form N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiomorpholine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition, particularly proteases, due to its ability to interact with active sites.
Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride involves its interaction with molecular targets, such as enzymes. The hydroxylamine group can form stable complexes with metal ions in enzyme active sites, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
Comparison with Similar Compounds
Similar Compounds
N’-hydroxy-2-(morpholin-4-yl)ethanimidamide: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
N’-hydroxy-2-(piperidin-4-yl)ethanimidamide: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific biochemical applications where the thiomorpholine ring’s properties are advantageous.
By understanding the synthesis, reactions, applications, and mechanisms of N’-hydroxy-2-(thiomorpholin-4-yl)ethanimidamide dihydrochloride, researchers can better utilize this compound in various scientific fields.
Properties
IUPAC Name |
N'-hydroxy-2-thiomorpholin-4-ylethanimidamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS.2ClH/c7-6(8-10)5-9-1-3-11-4-2-9;;/h10H,1-5H2,(H2,7,8);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJMXXBFPQSAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=NO)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1C/C(=N/O)/N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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